molecular formula C4H3NO2S B1296636 Isothiazole-3-carboxylic acid CAS No. 4576-90-3

Isothiazole-3-carboxylic acid

Cat. No. B1296636
CAS RN: 4576-90-3
M. Wt: 129.14 g/mol
InChI Key: BMPVWNJQCJQBFW-UHFFFAOYSA-N
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Description

Isothiazole-3-carboxylic acid is an organic compound with the molecular formula C4H3NO2S . The compound is part of the isothiazole family, which are heterocyclic compounds that feature an unsaturated ring with an S-N bond .


Synthesis Analysis

The synthesis of isothiazole derivatives, including Isothiazole-3-carboxylic acid, has been a subject of research. For instance, one study reported the synthesis of water-soluble mixed-ligand copper(II) complexes with 4,5-dichloro-isothiazole-3-carboxylic acid . Another study discussed the synthesis of isothiazoles via condensation reactions, metal-catalysis, ring rearrangements, and other methods .


Molecular Structure Analysis

The molecular structure of Isothiazole-3-carboxylic acid consists of a five-membered ring with an S-N bond . The compound has a molecular weight of 129.13700, a density of 1.525, and a boiling point of 178ºC .


Chemical Reactions Analysis

Isothiazole-3-carboxylic acid can participate in various chemical reactions. For example, it has been used in the synthesis of Ni (II) and Co (II) complexes . The behavior of these complexes in ethanol solution and phosphate buffer saline was studied using mass spectrometry and UV–Vis spectroscopy .


Physical And Chemical Properties Analysis

Isothiazole-3-carboxylic acid has a molecular weight of 129.13700, a density of 1.525, and a boiling point of 178ºC . Its exact mass is 128.98800, and it has a LogP value of 0.84130 .

Scientific Research Applications

Synthesis of Novel Isothiazole Derivatives

Isothiazole-3-carboxylic acid serves as a key precursor in the synthesis of novel isothiazole derivatives. These derivatives are explored for their potential in creating new molecules with unique properties and functions. The advancements in synthetic methods, such as metal-catalyzed cross-coupling reactions, have expanded the library of isothiazole compounds .

Medicinal Chemistry

In medicinal chemistry, isothiazole derivatives exhibit a range of biological activities. Isothiazole-3-carboxylic acid is utilized to develop compounds with potential therapeutic applications. Its derivatives have been studied for their antimicrobial properties and as synergists in cancer chemotherapy, aiming to reduce the doses of drugs used .

Organic Synthesis

Isothiazole-3-carboxylic acid is employed in organic synthesis due to the unique reactivity of the isothiazole ring. The presence of two electronegative heteroatoms in a 1,2-relationship allows for diverse functionalization strategies, which are crucial for the construction of complex organic molecules .

Catalysis

The chemistry of isothiazoles, including isothiazole-3-carboxylic acid, is pivotal in the field of catalysis. Metal complexes of isothiazoles are used as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media, contributing to the advancement of 'green chemistry’ .

Development of Bioactive Substances

Isothiazole-3-carboxylic acid derivatives are investigated for their role as bioactive substances. They have shown promise in the design of new drugs and plant protection chemicals, highlighting the versatility of isothiazole compounds in biological applications .

Ligands for Metal Complexes

Isothiazole derivatives, synthesized from isothiazole-3-carboxylic acid, are used as ligands for metal complexes. These complexes have applications in various chemical reactions and processes, including those that are environmentally friendly and sustainable .

Reactivity Studies

The reactivity of isothiazole-3-carboxylic acid is a subject of ongoing research. Studies focus on understanding the reaction mechanisms and pathways involving the isothiazole ring, which is essential for developing new synthetic methodologies .

Safety and Hazards

Isothiazole-3-carboxylic acid is harmful if swallowed, inhaled, or in contact with skin . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing mist, gas, or vapors when handling this compound .

Future Directions

The future directions for Isothiazole-3-carboxylic acid and its derivatives could involve the development of new eco-friendly synthetic strategies . Additionally, the potential application of metal-free synthetic routes for the synthesis of isoxazoles, including Isothiazole-3-carboxylic acid, could be explored .

properties

IUPAC Name

1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPVWNJQCJQBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339862
Record name Isothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazole-3-carboxylic acid

CAS RN

4576-90-3
Record name Isothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of Isothiazole-3-carboxylic acid derivatives, and how are they synthesized?

A1: Isothiazole-3-carboxylic acid derivatives are characterized by an isothiazole ring substituted with a carboxylic acid group at the 3-position. [, ] A notable synthesis method involves reacting ethyl-3-cyano-5,5-diethoxy-2-oxopentanoate with phosphorus pentasulfide, yielding Thieno[2,3-c]isothiazole-3-carboxylic acid. [, ] This compound serves as a precursor for synthesizing other derivatives. For example, decarboxylation leads to the parent compound Thieno[2,3-c]isothiazole. [, ]

Q2: Has research explored the biological activity of Isothiazole-3-carboxylic acid derivatives, particularly in the context of metal complexes?

A2: Yes, recent studies have investigated the cytotoxic potential of copper(II) complexes containing 4,5-dichloro-isothiazole-3-carboxylic acid as a ligand. [] This research highlighted that incorporating this specific derivative into a copper(II) complex with 1,10-phenanthroline-5,6-dione led to significant cytotoxicity against HepG2 (human hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines. [] This finding suggests potential applications in developing anticancer agents.

Q3: Are there further research avenues being explored regarding the biological activity of these compounds?

A3: Absolutely. While the cytotoxic activity of copper(II) complexes incorporating 4,5-dichloro-isothiazole-3-carboxylic acid is promising, research is ongoing. Further investigations aim to elucidate the underlying mechanisms of action, determine the impact of structural modifications on activity and selectivity, and evaluate the efficacy and safety profiles in relevant in vitro and in vivo models.

Q4: What analytical techniques are commonly employed to characterize Isothiazole-3-carboxylic acid derivatives?

A4: Researchers utilize a combination of techniques for comprehensive characterization. Infrared (IR) spectroscopy is essential for identifying functional groups, such as the carbonyl and carboxyl groups present in these compounds. [] Additionally, X-ray crystallography provides insights into the three-dimensional structure and bonding arrangements, as demonstrated by the structural analysis of the aforementioned copper(II) complex. []

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